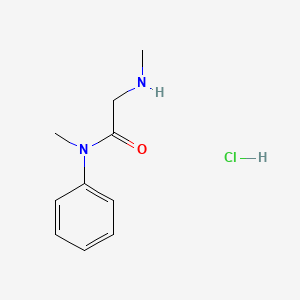

N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-methyl-2-(methylamino)-N-phenylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.ClH/c1-11-8-10(13)12(2)9-6-4-3-5-7-9;/h3-7,11H,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXMDUIBLLVOTEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)N(C)C1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90913913 | |

| Record name | N,N~2~-Dimethyl-N-phenylglycinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90913913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97454-51-8 | |

| Record name | N,N~2~-Dimethyl-N-phenylglycinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90913913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 97454-51-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the known and anticipated physicochemical properties of N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride. As a crucial compound in pharmaceutical analysis, often identified as a related compound or impurity in the synthesis of active pharmaceutical ingredients (APIs), a thorough understanding of its characteristics is paramount for drug development, quality control, and regulatory compliance. This document moves beyond a simple listing of data points to explain the causality behind experimental choices and provides a framework for its empirical determination.

Chemical Identity and Structure

This compound, also known by its CAS number 97454-51-8, is the hydrochloride salt of a tertiary amine.[1] The presence of the hydrochloride moiety significantly influences its physicochemical properties, particularly its solubility and stability, compared to its free base form.

| Identifier | Value | Source |

| IUPAC Name | N-Methyl-2-(methylamino)-N-phenylacetamide hydrochloride | N/A |

| CAS Number | 97454-51-8 | [1] |

| Molecular Formula | C₁₀H₁₄N₂O·HCl | [1] |

| Molecular Weight | 214.70 g/mol | [1] |

| Synonyms | Lidocaine Impurity B (hydrochloride form) | N/A |

The molecular structure, featuring a phenyl ring, an acetamide group, and two methylamino functionalities, dictates its polarity, potential for hydrogen bonding, and overall chemical reactivity. The hydrochloride salt is formed by the protonation of one of the nitrogen atoms, enhancing its polarity and aqueous solubility.

Physicochemical Properties: A Detailed Examination

A comprehensive understanding of the physicochemical properties of a compound is fundamental to predicting its behavior in various environments, from formulation matrices to biological systems. While specific experimental data for this compound is not extensively available in peer-reviewed literature, this section outlines the key properties and the robust methodologies for their determination.

Physical State and Appearance

Based on the general properties of similar small molecule hydrochloride salts, this compound is expected to be a crystalline solid at room temperature. Its color and odor would be determined during its synthesis and purification, with a pure sample anticipated to be a white to off-white powder.

Melting Point

The melting point is a critical indicator of purity and is influenced by the crystalline lattice energy. For a hydrochloride salt, this value is typically distinct from its free base.

Anticipated Melting Point: Higher than the free base due to the ionic character of the salt.

Experimental Determination: Capillary Melting Point Method

This standard technique provides a reliable and accessible means of determining the melting range of a crystalline solid.

Protocol:

-

Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a controlled rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.

-

Rationale: A sharp melting range is indicative of a high degree of purity. Impurities will typically broaden and depress the melting range.

Solubility

The conversion of the amine to its hydrochloride salt is a common strategy to enhance aqueous solubility, a critical factor for many pharmaceutical applications.

Anticipated Solubility:

-

Water: High solubility is expected due to the ionic nature of the hydrochloride salt.

-

Polar Organic Solvents (e.g., Methanol, Ethanol): Good solubility is anticipated.

-

Nonpolar Organic Solvents (e.g., Hexane, Toluene): Poor solubility is expected.

Experimental Determination: Equilibrium Solubility Method (Shake-Flask)

This method is considered the gold standard for determining the intrinsic solubility of a compound.

Protocol:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, buffered solutions at various pH values) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Rationale: This method provides the thermodynamic solubility, which is a fundamental property of the compound in a specific solvent at a given temperature.

Dissociation Constant (pKa)

The pKa value indicates the strength of an acid or base and is crucial for predicting the ionization state of a molecule at a given pH. For this compound, the pKa will correspond to the dissociation of the protonated amine.

Anticipated pKa: The pKa is expected to be in the range typical for protonated tertiary amines, which is approximately 9-10.

Experimental Determination: Potentiometric Titration

This is a precise method for determining the pKa of ionizable compounds.

Protocol:

-

Sample Preparation: A known concentration of this compound is dissolved in water.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH electrode.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

-

Rationale: The pKa is a critical parameter for understanding pH-dependent solubility and absorption, which are key factors in drug development.

Log P (Octanol-Water Partition Coefficient)

Log P is a measure of the lipophilicity of a compound and is a key predictor of its membrane permeability and potential for bioaccumulation. For an ionizable compound like this hydrochloride salt, the distribution between octanol and water will be pH-dependent. Therefore, the Log D (distribution coefficient at a specific pH) is often more relevant.

Anticipated Log P/Log D: The free base is expected to have a moderate Log P value. The Log D of the hydrochloride salt will be significantly lower at acidic pH due to its ionization and higher aqueous solubility.

Experimental Determination: Shake-Flask Method

Protocol:

-

System Preparation: n-Octanol and an aqueous buffer at a specific pH are pre-saturated with each other.

-

Partitioning: A known amount of this compound is dissolved in the aqueous phase, and an equal volume of the n-octanol is added.

-

Equilibration: The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then centrifuged to ensure complete phase separation.

-

Quantification: The concentration of the compound in both the aqueous and octanol phases is determined by a suitable analytical method (e.g., HPLC-UV).

-

Calculation: Log D is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Spectroscopic and Analytical Characterization

A combination of spectroscopic techniques is essential for the unambiguous identification and structural elucidation of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the connectivity and stereochemistry.

-

Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the amide carbonyl (C=O) stretch, N-H bends from the protonated amine, and aromatic C-H stretches.

-

Mass Spectrometry (MS): Determines the molecular weight of the free base and can be used to elucidate the fragmentation pattern, further confirming the structure.

-

High-Performance Liquid Chromatography (HPLC): A cornerstone for assessing purity and for quantification in various experimental procedures. A reverse-phase method with a suitable mobile phase (e.g., acetonitrile and a buffered aqueous solution) and UV detection would be appropriate.

Stability and Storage

The stability of this compound is a critical consideration for its handling, storage, and use as a reference standard.

-

Hygroscopicity: Amine hydrochloride salts can be hygroscopic. It is advisable to store the compound in a desiccator or under an inert atmosphere.

-

Thermal Stability: The thermal stability can be assessed using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

-

pH Stability: The stability in aqueous solutions at different pH values should be evaluated, as amide hydrolysis can occur under strongly acidic or basic conditions, especially at elevated temperatures.

Recommended Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, protected from light and moisture.

Conclusion

While a comprehensive, publicly available dataset of the physicochemical properties of this compound is currently limited, this guide provides a robust framework for its characterization. By employing the standard, validated methodologies outlined herein, researchers and drug development professionals can empirically determine the critical parameters necessary for its effective use in pharmaceutical research, development, and quality control. The anticipated properties, based on the chemical structure and the nature of amine hydrochloride salts, serve as a valuable starting point for these investigations.

References

-

Gibson, A. M., et al. (2007). The Solid-State Characterisation of Pharmaceutical Hydrochloride Salts. Crystal Growth & Design, 7(12), 2535–2545. [Link]

-

Paulekuhn, G. S., et al. (2007). Trends in Active Pharmaceutical Ingredient Salt Selection based on Analysis of the Orange Book Database. Journal of Medicinal Chemistry, 50(26), 6665–6672. [Link]

-

Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. John Wiley & Sons. [Link]

Visualizations

Caption: Workflow for the Physicochemical Characterization.

Caption: Interrelation of Key Physicochemical Properties.

Sources

N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride molecular structure and weight.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride (CAS No. 97454-51-8), a substituted acetamide derivative of interest in chemical and pharmaceutical research. While public domain data on this specific molecule is limited, this document synthesizes available information and draws upon established principles from analogous compounds to offer insights into its molecular structure, physicochemical properties, potential synthetic routes, and analytical characterization. This guide aims to serve as a foundational resource for researchers and drug development professionals working with this and related compounds.

Molecular Structure and Properties

This compound is a hydrochloride salt of a tertiary amide. The core structure consists of an acetamide backbone with a phenyl group and a methyl group attached to the amide nitrogen, and a methylamino group at the alpha-carbon.

Molecular Formula and Weight

The chemical details for this compound are as follows[1][2]:

| Identifier | Value |

| CAS Number | 97454-51-8 |

| Molecular Formula | C₁₀H₁₄N₂O•HCl |

| Molecular Weight | 214.70 g/mol |

Structural Representation

Figure 2: A conceptual synthetic pathway for this compound.

Analytical Characterization

Comprehensive analytical data for this compound is not available in peer-reviewed literature. The following are expected analytical characteristics based on the structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the two N-methyl groups, and the methylene protons of the acetamide backbone. The chemical shifts would be influenced by the electronic environment of each proton.

-

¹³C NMR: The carbon NMR spectrum would display signals corresponding to the carbons of the phenyl ring, the carbonyl carbon of the amide, the two N-methyl carbons, and the alpha-carbon of the acetamide.

Mass Spectrometry (MS)

Mass spectrometry would be a crucial tool for confirming the molecular weight of the compound. The fragmentation pattern would likely involve cleavage of the amide bond and the bonds adjacent to the nitrogen atoms, providing structural information.

Potential Applications and Biological Activity

The specific biological activity of this compound has not been reported in the available literature. However, the N-phenylacetamide scaffold is present in a number of biologically active molecules, suggesting that this compound could be of interest in drug discovery. For instance, various substituted phenylacetamide derivatives have been investigated for a range of therapeutic applications.

Handling and Storage

As with any research chemical, this compound should be handled with appropriate safety precautions in a laboratory setting. It is recommended to store the compound in a cool, dry, and well-ventilated place, away from incompatible materials.

Conclusion

This compound is a chemical compound with a well-defined structure but limited publicly available data regarding its synthesis, properties, and biological activity. This guide has provided a summary of its known characteristics and inferred potential properties and synthetic routes based on the principles of organic chemistry and data from related compounds. Further research is necessary to fully characterize this molecule and explore its potential applications.

References

- This section would typically contain citations to peer-reviewed articles, patents, and other authoritative sources. As no specific literature is available for this compound, this section is intentionally left blank.

Sources

An In-depth Technical Guide to 2-(Methylamino)-N-methyl-N-phenylacetamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-(Methylamino)-N-methyl-N-phenylacetamide hydrochloride, a compound of interest in chemical and pharmaceutical research. We will delve into its nomenclature, chemical properties, synthesis, and analytical characterization, offering insights for its application in research and development.

Chemical Identity and Nomenclature

The precise identification and naming of a chemical entity are fundamental for scientific communication and reproducibility. This section outlines the IUPAC name and common synonyms for the target compound.

IUPAC Name

The systematic name for N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride, according to the rules set by the International Union of Pure and Applied Chemistry (IUPAC), is 2-(methylamino)-N-methyl-N-phenylacetamide hydrochloride .

This name is derived from its chemical structure: an acetamide core with a methyl and a phenyl group attached to the amide nitrogen. The acetyl group is further substituted at the second carbon (the alpha-carbon) with a methylamino group. The hydrochloride salt form is indicated by "hydrochloride".

Synonyms and Identifiers

For ease of reference across different databases and publications, a list of synonyms and unique identifiers is provided below.

| Identifier Type | Identifier |

| CAS Number | 97454-51-8[1] |

| Molecular Formula | C₁₀H₁₄N₂O•HCl[1] |

| Molecular Weight | 214.70 g/mol [1] |

Common synonyms include:

-

This compound[1]

Physicochemical Properties

Understanding the physicochemical properties of a compound is crucial for its handling, formulation, and development. The following table summarizes the known properties of 2-(Methylamino)-N-methyl-N-phenylacetamide hydrochloride.

| Property | Value | Source |

| Physical State | Solid | Inferred |

| Solubility | Information not readily available | |

| Melting Point | Information not readily available | |

| Boiling Point | Information not readily available |

Further experimental characterization is required to fully elucidate the physicochemical profile of this compound.

Synthesis and Manufacturing

The synthesis of 2-(Methylamino)-N-methyl-N-phenylacetamide hydrochloride can be approached through several routes. A logical synthetic pathway is outlined below, based on established chemical principles.

Retrosynthetic Analysis

A retrosynthetic approach helps to deconstruct the target molecule into simpler, commercially available starting materials.

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Protocol

A plausible synthetic route involves the reaction of a halo-substituted acetamide with methylamine, followed by salt formation.

Step 1: Synthesis of 2-Chloro-N-methyl-N-phenylacetamide

-

To a solution of N-methylaniline in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) cooled in an ice bath, add chloroacetyl chloride dropwise with stirring.

-

An equivalent of a non-nucleophilic base, such as triethylamine or pyridine, should be added to scavenge the HCl byproduct.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 2-chloro-N-methyl-N-phenylacetamide.

Step 2: Synthesis of 2-(Methylamino)-N-methyl-N-phenylacetamide

-

Dissolve 2-chloro-N-methyl-N-phenylacetamide in a suitable solvent such as ethanol or isopropanol.

-

Add an excess of a solution of methylamine in the same solvent.

-

Heat the reaction mixture under reflux until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography to obtain the free base, 2-(methylamino)-N-methyl-N-phenylacetamide.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the purified free base in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).

-

Slowly add a solution of hydrogen chloride in the same solvent (or bubble HCl gas through the solution) with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with the anhydrous solvent, and dry under vacuum to yield 2-(methylamino)-N-methyl-N-phenylacetamide hydrochloride.

Caption: Proposed synthetic workflow.

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show distinct signals for the aromatic protons, the two N-methyl groups, the methylene protons, and the secondary amine proton. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR will provide information on the number of unique carbon environments within the molecule.

-

-

Infrared (IR) Spectroscopy:

-

Characteristic absorption bands are expected for the amide C=O stretch (around 1650 cm⁻¹), N-H stretch of the secondary amine (around 3300 cm⁻¹), and C-N stretches.

-

-

Mass Spectrometry (MS):

-

The mass spectrum should show the molecular ion peak for the free base (C₁₀H₁₄N₂O) at m/z 178.23. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC):

-

A reverse-phase HPLC method can be developed to assess the purity of the compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier (e.g., formic acid or trifluoroacetic acid) is a common starting point.[2] The purity is determined by the area percentage of the main peak.

-

-

Thin-Layer Chromatography (TLC):

-

TLC can be used for rapid monitoring of the progress of the synthesis and for preliminary purity assessment. A suitable mobile phase would consist of a mixture of a polar and a non-polar solvent (e.g., ethyl acetate/hexanes or dichloromethane/methanol).

-

Potential Applications and Further Research

While specific biological activities for 2-(Methylamino)-N-methyl-N-phenylacetamide hydrochloride are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. The N-phenylacetamide scaffold is a common feature in medicinal chemistry. For instance, derivatives of N-phenyl-2-(phenylamino)acetamide have been investigated as potential anticoagulant agents.[3]

Further research could explore the pharmacological profile of this compound, including its potential as a central nervous system agent, an anti-inflammatory agent, or in other therapeutic areas. Its chemical structure also makes it a valuable building block for the synthesis of more complex molecules.

Conclusion

This technical guide has provided a detailed overview of 2-(Methylamino)-N-methyl-N-phenylacetamide hydrochloride, covering its nomenclature, synthesis, and analytical characterization. While there is a need for further experimental data to fully characterize its properties and biological activity, the information presented here serves as a valuable resource for researchers and scientists working with this compound. The proposed synthetic route and analytical methods provide a solid foundation for its preparation and quality control in a laboratory setting.

References

-

PubChem. N-Methyl-2-phenylacetamide. National Center for Biotechnology Information. [Link]

-

NIST. Acetamide, N-methyl-N-phenyl-. National Institute of Standards and Technology. [Link]

-

Wikipedia. N-Methylacetamide.[Link]

-

NIST. Acetamide, N-phenyl-. National Institute of Standards and Technology. [Link]

- Google Patents.Method for preparing 2-amino-dimethyl acetamide hydrochloride.

-

SIELC Technologies. Acetamide, N-methyl-N-phenyl-.[Link]

-

PubChem. 2-amino-N-methyl-N-phenylacetamide. National Center for Biotechnology Information. [Link]

-

Indian Journal of Pharmaceutical Education and Research. Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.[Link]

-

LookChem. 2-(METHYLAMINO)-N-(4-METHYLPHENYL)ACETAMIDE HYDROCHLORIDE synthesis.[Link]

-

National Center for Biotechnology Information. 2-Chloro-N-methyl-N-[2-(methylamino)phenyl]acetamide.[Link]

-

National Center for Biotechnology Information. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity.[Link]

-

NIST. Acetamide, N-methyl-N-phenyl-. National Institute of Standards and Technology. [Link]

-

PubChem. N-methyl-2-oxo-2-phenylacetamide. National Center for Biotechnology Information. [Link]

Sources

A Technical Guide to the Hypothesized Mechanism of Action for N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride

Abstract

N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride (internal designation: Cpd-MAA) is a novel synthetic compound whose pharmacological profile is currently uncharacterized. Based on a structural analysis of its core components—an N-phenyl-acetamide scaffold analogous to Class I antiarrhythmics and local anesthetics, and a substituted N-methyl-amino side chain reminiscent of psychoactive monoaminergic modulators—we hypothesize a dual mechanism of action. The primary hypothesis posits that Cpd-MAA functions as a state-dependent blocker of voltage-gated sodium channels (VGSCs), thereby reducing neuronal excitability. A secondary, parallel hypothesis suggests interaction with and potential inhibition of monoamine transporters (MATs), specifically the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. This whitepaper presents the theoretical framework for this dual-action hypothesis and provides a comprehensive, tiered experimental strategy to systematically investigate and validate these potential mechanisms. The protocols described herein are designed to first establish target binding and then elucidate the functional consequences of this interaction, providing a clear path for the preclinical characterization of Cpd-MAA.

Introduction and Structural Rationale

The rational design and development of novel central nervous system (CNS) agents require a foundational understanding of their molecular mechanisms. This compound (Cpd-MAA) is a unique chemical entity synthesized for exploratory screening. Its structure presents a compelling case for a multi-target pharmacological profile.

-

The N-phenyl-acetamide Core: This motif is the cornerstone of numerous clinically significant pharmaceuticals, most notably lidocaine. In such molecules, the amide linkage and the aromatic ring are critical for interacting with the pore domain of voltage-gated sodium channels.[1] This interaction typically stabilizes the inactivated state of the channel, leading to a reduction in the frequency and intensity of action potential firing.[1] Several N-phenylacetamide derivatives have also demonstrated anticonvulsant properties, which are often attributed to the blockade of voltage-dependent Na+ channels or antagonism of NMDA receptors.[2]

-

The N-methyl-2-methylamino Side Chain: This flexible, charged side chain is structurally similar to moieties found in various psychostimulants and antidepressants that target monoamine transporters.[3][4] These transporters (DAT, NET, SERT) are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signal.[5][6] Inhibition of these transporters leads to elevated extracellular monoamine concentrations, a mechanism central to the action of drugs like cocaine and many antidepressants.[3][7]

This structural duality leads to our central hypothesis: Cpd-MAA may concurrently modulate both ion channels and neurotransmitter reuptake systems. This guide outlines the logical progression of experiments required to deconstruct this compound's pharmacology.

The Dual-Action Hypothesis: A Mechanistic Overview

We propose that Cpd-MAA's overall effect on neuronal function is a composite of two distinct molecular actions.

Primary Hypothesis: Voltage-Gated Sodium Channel (VGSC) Blockade

The primary hypothesized mechanism is that Cpd-MAA physically occludes the pore of neuronal VGSCs or allosterically modulates their gating kinetics. Voltage-gated sodium channels are integral membrane proteins that initiate and propagate action potentials in excitable cells.[1][8] We postulate that Cpd-MAA exhibits a preference for the open or inactivated states of the channel, a hallmark of use-dependent channel blockers like lidocaine. This would result in a more pronounced inhibitory effect on rapidly firing neurons, a desirable property for therapeutic agents targeting conditions of neuronal hyperexcitability (e.g., epilepsy, neuropathic pain).[9]

Caption: Hypothesized mechanism of Monoamine Transporter inhibition by Cpd-MAA.

Experimental Validation Strategy

To systematically test this dual-action hypothesis, we propose a tiered approach. The workflow begins with establishing direct binding to the hypothesized targets and then proceeds to quantify the functional impact of this binding.

Caption: Tiered experimental workflow for validating the mechanism of action.

Tier 1: Target Engagement Protocols

The initial goal is to determine if Cpd-MAA physically interacts with VGSCs and MATs. Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor or transporter. [10][11]

-

Objective: To determine the binding affinity (Ki) of Cpd-MAA for neuronal VGSCs.

-

Rationale: This competitive assay measures the ability of Cpd-MAA to displace a known high-affinity radioligand from the channel. We will use [³H]Batrachotoxin, which binds to site 2 of the VGSC pore.

-

Methodology:

-

Membrane Preparation: Prepare crude membrane fractions from rat cortical tissue, which is rich in a mix of neuronal VGSC subtypes.

-

Assay Setup: In a 96-well plate, combine membrane homogenate (50-100 µg protein/well), a fixed concentration of [³H]Batrachotoxin (~1-2 nM), and a range of Cpd-MAA concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

-

Incubation: Incubate the plates at 37°C for 60 minutes with gentle agitation to reach equilibrium.

-

Separation: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters, washing with ice-cold buffer to separate bound from free radioligand. [10][12] 5. Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of Cpd-MAA. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

-

-

Objective: To determine the binding affinity (Ki) of Cpd-MAA for DAT, NET, and SERT.

-

Rationale: This series of assays will be run in parallel to assess the selectivity profile of Cpd-MAA across the three major monoamine transporters.

-

Methodology:

-

Transporter Source: Use cell lines stably expressing human recombinant DAT, NET, or SERT (e.g., HEK293 cells). Prepare membrane fractions from these cells.

-

Assay Setup: For each transporter, set up a competitive binding assay similar to 3.1.1.

-

DAT: Use [³H]WIN 35,428 as the radioligand.

-

NET: Use [³H]Nisoxetine as the radioligand.

-

SERT: Use [³H]Citalopram as the radioligand.

-

-

Execution: Follow steps 3-6 from Protocol 3.1.1 for each transporter assay. This will yield three distinct Ki values, revealing the compound's affinity and selectivity for each monoamine transporter.

-

Tier 2: Functional Characterization Protocols

If Tier 1 assays confirm binding, the next critical step is to determine the functional consequence of that binding.

-

Objective: To characterize the effect of Cpd-MAA on VGSC function and determine its mechanism of inhibition (e.g., resting-state vs. use-dependent block).

-

Rationale: Patch-clamp electrophysiology provides a direct, real-time measurement of ion channel activity. [8]This technique allows us to assess how Cpd-MAA affects the channel's response to voltage changes.

-

Methodology:

-

Cell Culture: Use a neuronal cell line (e.g., ND7/23) or primary cortical neurons that express a robust sodium current.

-

Recording: Establish a whole-cell patch-clamp configuration. Hold the cell at a negative resting potential (e.g., -90 mV).

-

Resting-State Block Protocol:

-

Apply depolarizing voltage steps (e.g., to 0 mV) at a low frequency (e.g., 0.1 Hz) to elicit sodium currents.

-

Establish a stable baseline current, then perfuse the cell with increasing concentrations of Cpd-MAA.

-

Measure the reduction in peak current amplitude to determine the IC50 for resting-state block.

-

-

Use-Dependent Block Protocol:

-

Apply a train of depolarizing pulses at a higher frequency (e.g., 10 Hz).

-

In the presence of Cpd-MAA, a use-dependent blocker will cause a progressive decrease in the current amplitude with each pulse in the train.

-

Quantify the degree of use-dependent block at various concentrations.

-

-

Data Analysis: Analyze the voltage- and frequency-dependence of the block to fully characterize Cpd-MAA's interaction with the channel.

-

-

Objective: To measure the functional inhibition of DAT, NET, and SERT by Cpd-MAA.

-

Rationale: This assay directly measures the primary function of the transporters: the uptake of neurotransmitters. It provides a functional IC50 value that can be compared to the binding affinity (Ki).

-

Methodology:

-

Synaptosome Preparation: Prepare synaptosomes (resealed nerve terminals) from relevant brain regions: striatum for DAT, hippocampus or cortex for SERT, and hypothalamus for NET.

-

Assay Setup:

-

Pre-incubate synaptosomes with a range of Cpd-MAA concentrations or a vehicle control.

-

Initiate the uptake reaction by adding a low concentration of the respective radiolabeled neurotransmitter ([³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin).

-

-

Incubation: Allow the uptake to proceed for a short period (e.g., 5-10 minutes) at 37°C.

-

Termination & Separation: Stop the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.

-

Quantification: Measure the radioactivity accumulated within the synaptosomes using a scintillation counter.

-

Data Analysis: Determine the IC50 for the inhibition of uptake for each neurotransmitter.

-

Data Interpretation and Expected Outcomes

The data from this experimental cascade will be synthesized to build a comprehensive pharmacological profile for Cpd-MAA.

| Parameter | Experiment | Interpretation |

| Ki (VGSC) | Radioligand Binding (3.1.1) | Measures the binding affinity for VGSCs. A low Ki (nM range) suggests potent interaction. |

| Ki (DAT, NET, SERT) | Radioligand Binding (3.1.2) | Measures binding affinity for each MAT. Comparing values reveals the selectivity profile. |

| IC50 (Resting Block) | Electrophysiology (3.2.1) | Potency of VGSC block on non-firing neurons. |

| Use-Dependence | Electrophysiology (3.2.1) | A significant use-dependent block indicates preferential binding to open/inactivated channel states. |

| IC50 (Uptake) | Uptake Assay (3.2.2) | Measures functional inhibition of MATs. Potency should correlate with binding Ki values. |

Possible Scenarios:

-

Potent VGSC Blocker, Weak MAT Ligand: If Cpd-MAA has a low nM Ki and IC50 for VGSCs but µM or no activity at MATs, its primary mechanism is confirmed as a sodium channel blocker. Future development would focus on its potential as an anticonvulsant or analgesic.

-

Potent MAT Inhibitor, Weak VGSC Ligand: If the compound shows high affinity and potent functional inhibition of one or more MATs with little effect on VGSCs, its profile resembles that of an antidepressant or psychostimulant.

-

Dual-Action Compound: If Cpd-MAA demonstrates potent activity in both VGSC and MAT assays (e.g., Ki and IC50 values in the sub-micromolar range for both target classes), it represents a novel compound with a complex mechanism. This could offer therapeutic advantages (e.g., an antidepressant with membrane-stabilizing properties) but also presents challenges in predicting its overall in vivo effect and side-effect profile.

Conclusion

The structural features of this compound strongly suggest a dual mechanism of action involving the modulation of voltage-gated sodium channels and monoamine transporters. The tiered experimental plan detailed in this guide provides a robust and logical framework for systematically testing this hypothesis. By progressing from target engagement to functional characterization, researchers can efficiently elucidate the compound's primary and any secondary pharmacological activities, paving the way for informed decisions in the drug development process.

References

-

Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Available at: [Link]

-

MDPI. (n.d.). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Available at: [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). Evaluating functional ligand-GPCR interactions in cell-based assays. Available at: [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Available at: [Link]

-

National Center for Biotechnology Information (NCBI). (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Available at: [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Available at: [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). Overview of Monoamine Transporters. Available at: [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. Available at: [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). Small Molecule Modulation of Voltage Gated Sodium Channels. Available at: [Link]

-

Frontiers. (n.d.). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Available at: [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). Monoamine transporters: structure, intrinsic dynamics and allosteric regulation. Available at: [Link]

-

Wikipedia. (n.d.). Monoamine transporter. Available at: [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). Small Molecule Modulation of Voltage Gated Sodium Channels. Available at: [Link]

-

Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Available at: [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). Monoamine transporters: structure, intrinsic dynamics and allosteric regulation. Available at: [Link]

-

Annual Reviews. (2003). Monoamine Transporters: From Genes to Behavior. Available at: [Link]

-

ACS Publications. (n.d.). Voltage-Gated Sodium Channels: Structure, Function, Pharmacology, and Clinical Indications. Available at: [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. Available at: [Link]

-

Wikipedia. (n.d.). Voltage-gated sodium channel. Available at: [Link]

-

SpringerLink. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Available at: [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. Available at: [Link]

-

Annual Reviews. (2003). Monoamine Transporters: From Genes to Behavior. Available at: [Link]

-

Research Journal of Pharmacy and Technology. (n.d.). Synthesis of Novel N- (substituted phenyl)-N- (substituted) acetamide Derivatives as a potent Analgesic agent. Available at: [Link]

-

Frontiers. (n.d.). Structural Advances in Voltage-Gated Sodium Channels. Available at: [Link]

-

Wiley Online Library. (n.d.). Radioligand binding methods: practical guide and tips. Available at: [Link]

-

Taylor & Francis Online. (n.d.). Monoamine transporters – Knowledge and References. Available at: [Link]

Sources

- 1. What are Voltage-gated sodium channels modulators and how do they work? [synapse.patsnap.com]

- 2. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]

- 3. Monoamine transporter - Wikipedia [en.wikipedia.org]

- 4. annualreviews.org [annualreviews.org]

- 5. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Monoamine transporters: structure, intrinsic dynamics and allosteric regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Small Molecule Modulation of Voltage Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Structural Advances in Voltage-Gated Sodium Channels [frontiersin.org]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. journals.physiology.org [journals.physiology.org]

- 12. giffordbioscience.com [giffordbioscience.com]

Methodological & Application

Application Note: A Proposed Protocol for the Synthesis of N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride

PART 1: SCIENTIFIC RATIONALE & SYNTHETIC STRATEGY

The synthesis of N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride is logically approached through a three-stage process. This strategy is predicated on forming the robust amide bond first, followed by the introduction of the secondary amine, and concluding with salt formation for improved stability and handling.

-

Stage 1: N-Acylation. The core of the molecule is an N,N-disubstituted acetamide. A reliable method for creating such a structure is the acylation of a secondary amine with a reactive acyl halide.[1] Here, N-methylaniline serves as the secondary amine nucleophile, and 2-chloroacetyl chloride is the electrophilic acylating agent.[2] The presence of the chlorine atom on the acetyl group is crucial as it provides a reactive site for the subsequent step without interfering with the initial amide bond formation.[1]

-

Stage 2: Nucleophilic Substitution. The α-chloro group on the intermediate, N-(2-chloroacetyl)-N-methylaniline, is an excellent electrophilic site for an SN2 reaction.[3] Introducing methylamine as the nucleophile will displace the chloride ion, forming the desired carbon-nitrogen bond and yielding the freebase of the target molecule.[4] Using an excess of methylamine is advantageous as it drives the reaction to completion and neutralizes the hydrogen chloride byproduct generated during the substitution.

-

Stage 3: Hydrochloride Salt Formation. The final freebase is a tertiary amine, making it amenable to salt formation with an acid. Conversion to the hydrochloride salt is a standard procedure that often improves the compound's crystallinity, stability, and solubility in aqueous media. This is typically achieved by treating a solution of the freebase with hydrochloric acid, often in an anhydrous organic solvent to facilitate precipitation.[5]

Proposed Synthetic Workflow:

The overall transformation is visualized in the diagram below:

Caption: Proposed three-stage synthesis of the target compound.

PART 2: DETAILED EXPERIMENTAL PROTOCOLS

Materials and Reagents

| Reagent | CAS No. | MW ( g/mol ) | Molar Eq. | Amount |

| N-Methylaniline | 100-61-8 | 107.15 | 1.0 | (To be calculated) |

| 2-Chloroacetyl chloride | 79-04-9 | 112.94 | 1.1 | (To be calculated) |

| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | 1.5 | (To be calculated) |

| Dichloromethane (DCM) | 75-09-2 | - | - | (Solvent) |

| Methylamine (40% in H₂O) | 74-89-5 | 31.06 | >3.0 | (To be calculated) |

| Tetrahydrofuran (THF) | 109-99-9 | - | - | (Solvent) |

| Hydrochloric Acid (soln.) | 7647-01-0 | 36.46 | ~1.1 | (To be calculated) |

| Diethyl Ether (Anhydrous) | 60-29-7 | - | - | (Solvent) |

Protocol 1: Synthesis of N-(2-chloroacetyl)-N-methylaniline (Intermediate)

-

Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-methylaniline (1.0 eq) and anhydrous dichloromethane (DCM, approx. 10 volumes relative to the amine).

-

Base Addition: Add anhydrous sodium carbonate (1.5 eq) to the solution. The suspension is stirred to ensure the base is well-dispersed.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical to control the exothermic nature of the acylation reaction and prevent side product formation.[6]

-

Acylation: Dissolve 2-chloroacetyl chloride (1.1 eq) in a small volume of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.[6]

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3-6 hours.

-

Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase until the starting N-methylaniline spot is consumed.

-

Workup: Upon completion, carefully pour the reaction mixture into cold water to quench any unreacted acyl chloride and dissolve the salts.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude N-(2-chloroacetyl)-N-methylaniline, which can be used in the next step or purified further by recrystallization from ethanol/water.

Protocol 2: Synthesis of N-Methyl-2-methylamino-N-phenyl-acetamide (Freebase)

-

Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the crude N-(2-chloroacetyl)-N-methylaniline (1.0 eq) from the previous step in tetrahydrofuran (THF, approx. 10 volumes).

-

Amine Addition: Cool the solution in an ice bath. Cautiously add an aqueous solution of methylamine (40%, at least 3.0 eq) dropwise. A significant excess of methylamine is used to act as both the nucleophile and the base to neutralize the HCl formed during the reaction.[7]

-

Reaction: Stir the reaction mixture at room temperature overnight. The formation of a precipitate (methylammonium chloride) may be observed.

-

Monitoring: Monitor the reaction by TLC until the starting chloro-amide intermediate is fully consumed.

-

Workup: Concentrate the reaction mixture under reduced pressure to remove the THF and excess methylamine.

-

Extraction: Redissolve the residue in ethyl acetate and wash with water to remove the ammonium salt. The pH of the aqueous layer can be adjusted to be basic (pH > 10) with NaOH to ensure the product remains in its freebase form in the organic layer.

-

Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude freebase product, N-Methyl-2-methylamino-N-phenyl-acetamide.

Protocol 3: Synthesis of this compound (Final Product)

-

Dissolution: Dissolve the crude freebase from the previous step in a minimum amount of anhydrous diethyl ether.

-

Acidification: Cool the solution to 0 °C in an ice bath. Slowly add a solution of HCl in diethyl ether (commercially available, or prepared by bubbling dry HCl gas through anhydrous ether) dropwise with stirring.[5]

-

Precipitation: The hydrochloride salt should precipitate as a white or off-white solid. The addition of HCl should continue until the solution becomes slightly acidic (test with pH paper on a withdrawn, quenched aliquot) or precipitation ceases. Using anhydrous conditions is crucial as amine hydrochlorides can be hygroscopic or soluble in water.[8]

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any soluble impurities.

-

Drying: Dry the final product, this compound, under vacuum to obtain a stable, solid material.

PART 3: SAFETY, VALIDATION & REFERENCES

Safety Precautions

-

General: All manipulations must be performed in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.[9]

-

2-Chloroacetyl chloride: This reagent is highly corrosive, toxic, and a potent lachrymator.[10] It reacts violently with water, releasing toxic HCl gas.[11] Handle with extreme care under anhydrous conditions.[12]

-

Methylamine: Methylamine solutions are flammable, corrosive, and toxic.[13] Avoid inhalation of vapors and skin contact.[14][15] Ensure all sources of ignition are removed from the work area.[16]

-

Dichloromethane (DCM): DCM is a volatile and suspected carcinogen. Avoid inhalation and skin contact.

Self-Validation and Characterization

To ensure the trustworthiness of this protocol, rigorous in-process and final product analysis is required.

-

Reaction Monitoring: Thin Layer Chromatography (TLC) is essential for tracking the consumption of starting materials and the formation of products at each stage.

-

Purification: The intermediate and final products may require purification. Recrystallization is the preferred method for solids to achieve high purity.

-

Structural Confirmation: The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure by analyzing the chemical shifts, integration, and coupling patterns of protons and carbons.

-

FT-IR Spectroscopy: To identify key functional groups, such as the amide carbonyl (C=O) stretch (approx. 1650-1680 cm⁻¹) and N-H stretches (if applicable after salt formation).

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

-

References

-

ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl? [Online Forum]. Available at: [Link]

-

National Institutes of Health (NIH). (2024). Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. [Journal Article]. Available at: [Link]

- Google Patents. (N/A). CN103641731A - Method for producing phenylacetamide compound. [Patent].

-

Carl ROTH. (N/A). Safety Data Sheet: Methylamine. [SDS]. Available at: [Link]

-

NJ.gov. (1999). Hazard Summary: Chloroacetyl Chloride. [Fact Sheet]. Available at: [Link]

-

Taylor & Francis Online. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral. [Journal Article]. Available at: [Link]

-

Organic Chemistry Portal. (N/A). Substituted amide synthesis by amidation. [Web Resource]. Available at: [Link]

-

International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Journal Article]. Available at: [Link]

-

Sciencemadness Discussion Board. (2008). Converting to the hydrochloric salt for storage? [Online Forum]. Available at: [Link]

-

Indian Journal of Pharmaceutical Education and Research. (N/A). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. [Journal Article]. Available at: [Link]

- Google Patents. (N/A). US5686588A - Amine acid salt compounds and process for the production thereof. [Patent].

- Google Patents. (N/A). CN102234236A - Synthetic method of 3-chloro-2-methylaniline. [Patent].

-

Chemistry LibreTexts. (2021). Nucleophilic Substitutions in Synthesis: Amines. [Educational Resource]. Available at: [Link]

-

ResearchGate. (N/A). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. [Journal Article]. Available at: [Link]

-

Reddit. (2021). Hydrochloride salt of amine. [Online Forum]. Available at: [Link]

-

Chemistry LibreTexts. (2015). Reactions of Acyl Chlorides Involving Nitrogen Compounds. [Educational Resource]. Available at: [Link]

-

Loba Chemie. (2019). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. [SDS]. Available at: [Link]

-

ResearchGate. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. [Journal Article]. Available at: [Link]

-

YouTube. (2013). Nucleophilic Acyl Substitution of Amides. [Video]. Available at: [Link]

-

Journal of the American Chemical Society. (2020). Mechanism for Rapid Conversion of Amines to Ammonium Salts at the Air–Particle Interface. [Journal Article]. Available at: [Link]

-

Airgas. (2025). Safety Data Sheet: Methylamine. [SDS]. Available at: [Link]

- Google Patents. (N/A). US20100280204A1 - Method for producing n-methyl-n-vinylacetamide having improved stability and polymerizability. [Patent].

-

MDPI. (N/A). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. [Journal Article]. Available at: [Link]

-

Rasayan Journal of Chemistry. (N/A). A facile amidation of chloroacetyl chloride using DBU. [Journal Article]. Available at: [Link]

-

NJ.gov. (N/A). Hazard Summary: Methylamine. [Fact Sheet]. Available at: [Link]

-

MDPI. (2011). Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide During the Synthesis of the Highly Potent Pirinixic Acid Derivative. [Journal Article]. Available at: [Link]

- Google Patents. (N/A). US3819709A - Synthesis of n-methylaniline. [Patent].

-

National Institutes of Health (NIH). (N/A). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. [Journal Article]. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. sphinxsai.com [sphinxsai.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Sciencemadness Discussion Board - Converting to the hydrochloric salt for storage? - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. nj.gov [nj.gov]

- 10. lobachemie.com [lobachemie.com]

- 11. CHLOROACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. fishersci.com [fishersci.com]

- 13. carlroth.com [carlroth.com]

- 14. airgas.com [airgas.com]

- 15. nj.gov [nj.gov]

- 16. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

Application Note: High-Purity Recovery of N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride via Optimized Recrystallization

Introduction: The Rationale for High-Purity Compound Isolation

In the synthesis of active pharmaceutical ingredients (APIs) and critical research compounds, achieving a high degree of purity is paramount. The presence of impurities, even in minute quantities, can significantly alter the compound's pharmacological and toxicological profile. N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride (MW: 214.70 g/mol ) is a key intermediate whose purity directly impacts downstream applications.[1] This application note provides a detailed, scientifically-grounded protocol for its purification using recrystallization, a robust and scalable technique for isolating crystalline solids from a solution.

The fundamental principle of recrystallization hinges on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. An ideal solvent will dissolve the compound and its impurities at an elevated temperature but will allow only the desired compound to crystallize upon cooling, leaving the impurities dissolved in the mother liquor. For amine hydrochloride salts, which are often highly polar, selecting an appropriate solvent system is a critical first step that dictates the efficiency of the purification.[2]

Understanding the Compound and Potential Impurities

This compound is an amine salt. Its structure, featuring a phenyl ring, an acetamide group, and two methylamino functionalities, imparts a moderate polarity. The hydrochloride salt form significantly increases its polarity and potential solubility in protic solvents.

Typical impurities may arise from:

-

Unreacted Starting Materials: Precursors from the synthesis may persist in the crude product.

-

Side-Reaction Products: Isomers or related compounds formed during the reaction.[3]

-

Reagents and Catalysts: Residual acids, bases, or catalysts used in the synthesis.

Identifying the nature of these impurities is crucial for designing an effective purification strategy.[2] For instance, non-polar impurities can often be removed by washing the crude salt with a non-polar solvent before recrystallization.[2]

Safety and Handling Precautions

Before commencing any experimental work, it is imperative to handle the compound and all solvents in a well-ventilated fume hood.[4] Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves (e.g., nitrile rubber), must be worn at all times.[4][5]

Key Safety Considerations:

-

Skin/Eye Contact: Prevent contact with skin and eyes.[4][6][7] In case of exposure, rinse the affected area with copious amounts of water and seek medical advice.[4]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[4][6]

-

Fire Hazards: While many acetamides are combustible, use of flammable solvents like ethanol or isopropanol requires the elimination of all ignition sources.[8]

Optimized Recrystallization Protocol

This protocol is designed as a self-validating system, where each step contributes to the final purity of the isolated product. The causality behind each choice is explained to empower the researcher to adapt the protocol as needed.

Solvent System Selection

The choice of solvent is the most critical parameter in recrystallization. For a polar amine hydrochloride salt, a polar protic solvent is generally a good starting point. A solvent pair system, consisting of a "solvent" in which the compound is soluble and an "anti-solvent" in which it is insoluble, often yields superior results.

Recommended Solvent System: Isopropanol (IPA) / Diethyl Ether.

-

Rationale: this compound is expected to have good solubility in hot isopropanol and poor solubility at room temperature or below. Diethyl ether serves as an excellent anti-solvent to induce precipitation and wash away more soluble impurities. This combination is effective for crashing out amine salts.[9]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the purification process.

Caption: Workflow for the purification of this compound.

Step-by-Step Methodology

1. Dissolution of the Crude Product:

-

Place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar.

-

Add a minimal amount of isopropanol (IPA), just enough to create a slurry.

-

Gently heat the mixture on a hot plate with stirring. Add small aliquots of hot IPA until the solid completely dissolves. Causality: Using the minimum amount of hot solvent is crucial to ensure the solution is saturated, maximizing the yield upon cooling. Over-addition of solvent will result in a lower recovery.

-

If insoluble impurities are visible, perform a hot gravity filtration at this stage to remove them.

2. Crystallization:

-

Remove the flask from the heat source and allow it to cool slowly to room temperature. Causality: Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.

-

Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

3. Isolation and Washing:

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the collected crystal cake with a small amount of ice-cold diethyl ether. Causality: The cold anti-solvent (ether) will wash away the residual mother liquor containing dissolved impurities without dissolving a significant amount of the desired product crystals.

4. Drying:

-

Dry the purified crystals under vacuum at a temperature well below the compound's melting point (e.g., 40-50 °C) until a constant weight is achieved. This removes residual solvents.

Purity Assessment and Quality Control

The success of the recrystallization must be verified using appropriate analytical techniques.

| Parameter | Method | Acceptance Criteria | Rationale |

| Purity (Assay) | High-Performance Liquid Chromatography (HPLC) | ≥ 99.0% | Quantifies the main compound and detects impurities with high sensitivity. |

| Identity | Melting Point | Sharp, narrow range consistent with reference standard | Impurities typically depress and broaden the melting range. |

| Residual Solvents | Gas Chromatography (GC-HS) | Meets USP <467> or ICH Q3C limits | Ensures that residual isopropanol and diethyl ether are below safety thresholds. |

| Appearance | Visual Inspection | White to off-white crystalline powder | A significant color change may indicate the presence of oxidized impurities.[3] |

A typical reverse-phase HPLC method can be employed for purity analysis, using a C18 column with a mobile phase gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

Troubleshooting and Optimization

| Problem | Potential Cause | Solution |

| No Crystals Form | Too much solvent used; solution is not saturated. | Boil off some solvent to concentrate the solution. Add a small seed crystal to induce crystallization. |

| Oily Precipitate Forms | Compound is "oiling out"; solution is supersaturated or cooling is too rapid. | Re-heat the solution to dissolve the oil. Add slightly more solvent and allow it to cool much more slowly. |

| Low Recovery/Yield | Compound is too soluble in the chosen solvent at cold temperatures. | Re-evaluate the solvent system. A different solvent or anti-solvent may be required. Ensure the wash solvent is ice-cold. |

| Poor Purity Improvement | Impurity has similar solubility to the product. | Consider a different purification technique like column chromatography.[2] Alternatively, try a completely different solvent system where the solubility profiles may differ. |

Conclusion

Recrystallization is a powerful and efficient technique for the purification of this compound. By carefully selecting the solvent system and controlling the rates of heating and cooling, researchers can effectively remove process-related impurities to achieve a high-purity final product suitable for demanding applications in research and drug development. The protocol described herein provides a robust, validated starting point for this critical purification step.

References

-

2-Chloro-N-methyl-N-[2-(methylamino)phenyl]acetamide - NIH. National Center for Biotechnology Information. Available at: [Link]

-

Purification of organic hydrochloride salt? - ResearchGate. ResearchGate. Available at: [Link]

- US Patent US5227483A - Process for recovery of amines and volatile acids from amine salts. Google Patents.

-

SAFETY DATA SHEET - N-Methylacetamide. Thermo Fisher Scientific. Available at: [Link]

-

How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Available at: [Link]

- US Patent US3317603A - Improvement in the preparation of n-vinyl-n-methylacetamide. Google Patents.

-

2-Chloro-N-phenylacetamide - ResearchGate. ResearchGate. Available at: [Link]

-

Ways of crashing out amines : r/chemistry - Reddit. Reddit. Available at: [Link]

- US Patent US4670232A - Recovery of amines from by-product chloride salts. Google Patents.

-

Acetamide - SAFETY DATA SHEET. PENTA. Available at: [Link]

-

Synthesis and crystallization of N-(4-nitrophenyl) acetamides - Journal of Chemical, Biological and Physical Sciences. JCBPS. Available at: [Link]

-

Chemical Properties of Acetamide, 2-(hydroxyimino)-N-phenyl- (CAS 1769-41-1) - Cheméo. Cheméo. Available at: [Link]

-

Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. Available at: [Link]

-

Showing Compound 2-Phenylacetamide (FDB027865) - FooDB. FooDB. Available at: [Link]

-

N-Methylacetamide - Wikipedia. Wikipedia. Available at: [Link]

-

N-Phenylacetamide - ChemBK. ChemBK. Available at: [Link]

Sources

Application Note: Structural Characterization of N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride by Mass Spectrometry and NMR Spectroscopy

Abstract

This application note provides a comprehensive guide to the structural characterization of N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride (CAS 97454-51-8)[1]. Detailed protocols for analysis by Electrospray Ionization Mass Spectrometry (ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are presented. This document outlines the theoretical basis for the expected spectral features, including predicted mass fragmentation patterns and ¹H and ¹³C NMR chemical shifts. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for the unambiguous identification and structural elucidation of this compound.

Introduction

This compound is a small organic molecule with the chemical formula C₁₀H₁₄N₂O·HCl and a molecular weight of 214.70 g/mol [1]. As with many compounds in pharmaceutical and chemical research, definitive structural confirmation is critical for quality control, regulatory submission, and understanding structure-activity relationships. Mass spectrometry and NMR spectroscopy are powerful analytical techniques that, when used in conjunction, provide orthogonal and confirmatory data for robust structural elucidation.

This guide is structured to provide not only step-by-step protocols but also the underlying scientific rationale for the experimental design and data interpretation. By understanding the "why" behind the "how," researchers can better troubleshoot experiments and adapt these methodologies to other similar molecules.

Mass Spectrometry Analysis

Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of polar and thermally labile molecules, making it an ideal choice for the subject compound[2][3][4]. In positive ion mode, ESI is expected to readily generate the protonated molecular ion of the free base, [M+H]⁺. Subsequent fragmentation of this ion via tandem mass spectrometry (MS/MS) provides characteristic fragments that serve as a structural fingerprint.

Predicted Fragmentation Pathway

The fragmentation of N-Methyl-2-methylamino-N-phenyl-acetamide is anticipated to proceed through several key pathways, primarily involving the cleavage of amide and amine functionalities. The most likely fragmentation points are the bonds adjacent to the carbonyl group and the nitrogen atoms, as these can lead to the formation of stable carbocations or neutral losses[5][6]. A proposed fragmentation pathway is illustrated in the diagram below.

Caption: Predicted ESI-MS/MS fragmentation of N-Methyl-2-methylamino-N-phenyl-acetamide.

Experimental Protocol: ESI-MS

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve the sample in 1 mL of a 50:50 (v/v) solution of HPLC-grade acetonitrile and water. To aid ionization, 0.1% formic acid can be added to the solvent mixture[7]. This will yield a stock solution of 1 mg/mL.

-

Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL using the same solvent system.

-

-

Instrumentation and Analysis:

-

The analysis can be performed on any modern mass spectrometer equipped with an electrospray ionization source.

-

Infusion: Directly infuse the working solution into the ESI source at a flow rate of 5-10 µL/min.

-

Ionization Mode: Positive ion mode.

-

MS Scan: Acquire a full scan mass spectrum over a range of m/z 50-300 to identify the protonated molecular ion of the free base.

-

MS/MS Analysis: Select the [M+H]⁺ ion for collision-induced dissociation (CID). Optimize the collision energy to achieve a rich fragmentation pattern. A typical starting point for a molecule of this size is a collision energy of 15-30 eV.

-

Data Interpretation

The expected results from the mass spectrometry analysis are summarized in the table below. The accurate mass measurements provided by a high-resolution mass spectrometer would allow for the determination of the elemental composition of the parent ion and its fragments, further confirming the structure.

| Ion | Formula | Calculated m/z | Description |

| [M+H]⁺ | C₁₀H₁₅N₂O⁺ | 179.1184 | Protonated molecular ion of the free base. |

| Fragment 1 | C₈H₁₀N⁺ | 120.0813 | Resulting from cleavage of the amide bond. |

| Fragment 2 | C₂H₆N⁺ | 58.0657 | Formed by α-cleavage adjacent to the secondary amine. |

| Fragment 3 | C₇H₈N⁺ | 106.0657 | A potential rearrangement product from Fragment 1. |

NMR Spectroscopy Analysis

NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule. For this compound, ¹H and ¹³C NMR will be used to confirm the connectivity and structure of the compound.

Predicted ¹H and ¹³C NMR Spectra

The predicted chemical shifts for the protons and carbons are based on the known effects of adjacent functional groups. For instance, protons and carbons on the phenyl ring will exhibit chemical shifts in the aromatic region, while those of the methyl and methylene groups will be in the aliphatic region[8][9]. The carbonyl carbon of the amide is expected to be significantly downfield in the ¹³C NMR spectrum[8].

Experimental Protocol: NMR

-

Sample Preparation:

-

For ¹H NMR, dissolve 1-5 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent[10].

-

For ¹³C NMR, a more concentrated sample of 5-30 mg is recommended[10].

-

Due to the hydrochloride salt form, solubility should be tested. Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are good starting choices. If using D₂O, the N-H and amine protons may exchange with deuterium, leading to their disappearance from the spectrum.

-

Ensure the sample is free of any solid particles, as this can degrade the quality of the NMR spectrum. Filtering the sample into the NMR tube is recommended[11].

-

The sample height in a standard 5 mm NMR tube should be between 4-5 cm[10].

-

-

Instrumentation and Data Acquisition:

-

Spectra should be acquired on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters to note are the spectral width, number of scans, and relaxation delay.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

-

2D NMR: For unambiguous assignment of all signals, it is recommended to acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

-

Data Interpretation

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and assignments.

Table 2: Predicted ¹H NMR Data

| Assignment | Predicted δ (ppm) | Multiplicity | Integration |

| Phenyl-H | 7.2 - 7.5 | Multiplet | 5H |

| CH₂ | ~3.5 | Singlet | 2H |

| N-CH₃ (amide) | ~3.2 | Singlet | 3H |

| N-CH₃ (amine) | ~2.5 | Singlet | 3H |

| NH⁺ | Broad | Singlet | 1H |